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Compound of Interest

Compound Name: BP-897

Cat. No.: B1667474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of BP-897, a

selective dopamine D3 receptor partial agonist, in in vivo rodent studies. The information

compiled from peer-reviewed literature is intended to facilitate the design and execution of

robust and reproducible experiments.

Introduction to BP-897
BP-897 is a potent and selective ligand for the dopamine D3 receptor, exhibiting partial agonist

activity. It has a significantly higher affinity for D3 over D2 receptors (approximately 70-fold)[1].

Its unique pharmacological profile has made it a valuable tool in preclinical research,

particularly in studies related to substance use disorders and motivation. In vivo, BP-897 can

act as either an agonist or an antagonist depending on the specific experimental context[2].

Quantitative Data Summary
The following tables summarize key quantitative parameters of BP-897 from in vivo rodent

studies.

Table 1: Effective Dosages of BP-897 in Rodent Behavioral Studies
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Species
Behavioral
Assay

Effective
Dose Range
(mg/kg)

Route of
Administrat
ion

Observed
Effect

Reference(s
)

Rat

Conditioned

Place

Preference

(Cocaine-

induced)

0.5 - 1.0 i.p.

Impaired

expression of

CPP

[3]

Rat

Conditioned

Place

Preference

(Amphetamin

e-induced)

1.0 - 2.0 i.p.

Blocked the

expression of

amphetamine

-CPP

[4]

Rat

Cocaine-

seeking

Behavior

1.0 i.p.

Reduced

cocaine-

seeking

behavior

[1][5]

Rat
Food-seeking

Behavior
0.06 - 2.0 i.p.

Ineffective in

potentiating

food

reinstatement

[3]

Rat

Cue-induced

Alcohol

Relapse-like

Drinking

0.1 - 3.0 i.p.

Dose-

dependent

reduction in

relapse-like

drinking

[6]

Mouse

Drug

Discriminatio

n

(Cocaine/Am

phetamine)

0.01 - 17 i.p.

Reduced

drug-lever

selections

[7]

Table 2: Pharmacological and In Vivo Efficacy Data for BP-897
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Parameter Value Species Notes Reference(s)

Dopamine D3

Receptor Binding

Affinity (Ki)

0.92 nM -
High affinity for

the D3 receptor.
[1][5]

Selectivity (D3

vs. D2)
~70-fold -

Higher affinity for

D3 over D2

receptors.

[1][5]

In Vivo EC50 1.1 mg/kg Rat

Inhibition of

agonist-induced

decrease in firing

rate of

dopaminergic

neurons.

[1][5]

Note: Detailed pharmacokinetic data such as Cmax, Tmax, and half-life for BP-897 in rodents

are not extensively published in the available literature.

Experimental Protocols
Preparation of BP-897 for In Vivo Administration
Materials:

BP-897 hydrochloride

Sterile 0.9% saline solution

Vortex mixer

Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

Protocol:

Calculate the required amount of BP-897 based on the desired dose and the weight of the

animals.
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Weigh the calculated amount of BP-897 hydrochloride.

Dissolve the BP-897 in sterile 0.9% saline to the desired final concentration.

Vortex the solution until the BP-897 is completely dissolved.

Draw the solution into sterile syringes for administration.

Intraperitoneal (i.p.) Injection Protocol
Animal Restraint:

Mice: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

Rats: For a two-person technique, one person should restrain the rat by holding its head

between the index and middle fingers and wrapping the remaining fingers around the

thoracic cavity. The other hand should hold the rear feet and tail. For a one-person

technique, the rat can be wrapped in a towel.

Injection Procedure:

Position the animal so that its abdomen is accessible.

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to

prevent damage to the bladder and cecum.

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

Slowly inject the BP-897 solution.

Withdraw the needle and return the animal to its cage.

Monitor the animal for any adverse reactions.

Conditioned Place Preference (CPP) Protocol
Apparatus:
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A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two

conditioning chambers.

Procedure:

Pre-Conditioning (Habituation):

For one or more days, allow the animals to freely explore all three chambers of the

apparatus for a set period (e.g., 15-20 minutes).

Record the time spent in each chamber to establish any baseline preference. An unbiased

design is often preferred where animals do not show a significant preference for either

conditioning chamber.

Conditioning:

This phase typically lasts for 4-8 days.

On drug conditioning days, administer the substance of interest (e.g., cocaine,

amphetamine) and confine the animal to one of the conditioning chambers for a set period

(e.g., 30 minutes).

On vehicle conditioning days, administer the vehicle (saline) and confine the animal to the

other conditioning chamber for the same duration.

The order of drug and vehicle administration should be counterbalanced across animals.

To test the effect of BP-897 on the acquisition of CPP, administer BP-897 prior to the

substance of interest on drug conditioning days.

To test the effect of BP-897 on the expression of CPP, the conditioning phase is completed

with the substance of interest and vehicle alone.

Post-Conditioning (Test):

On the test day, the animal is placed in the central chamber of the apparatus with free

access to both conditioning chambers in a drug-free state.
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To test the effect of BP-897 on the expression of CPP, administer BP-897 a set time

before the test session.

Record the time spent in each chamber for a set period (e.g., 15-20 minutes).

An increase in time spent in the drug-paired chamber compared to the pre-conditioning

baseline indicates the development of a conditioned place preference.

Signaling Pathways and Experimental Workflows
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Conditioned Place Preference Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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